N-(3-methylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines a pyrimidine core with morpholine and nitro functional groups
Properties
Molecular Formula |
C15H18N6O3 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6O3/c1-10-3-2-4-11(9-10)17-14-12(21(22)23)13(16)18-15(19-14)20-5-7-24-8-6-20/h2-4,9H,5-8H2,1H3,(H3,16,17,18,19) |
InChI Key |
WVZJIZLKGJMMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the morpholine and 3-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methylphenyl)methyl]-4-(morpholin-4-yl)aniline
- (4-Fluoro-3-Methylphenyl)(morpholin-4-yl)acetonitrile
Uniqueness
N4-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
